2-Iodo-1-tosyl-1H-indole 2-Iodo-1-tosyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 1257657-62-7
VCID: VC20367414
InChI: InChI=1S/C15H12INO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3
SMILES:
Molecular Formula: C15H12INO2S
Molecular Weight: 397.2 g/mol

2-Iodo-1-tosyl-1H-indole

CAS No.: 1257657-62-7

Cat. No.: VC20367414

Molecular Formula: C15H12INO2S

Molecular Weight: 397.2 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1-tosyl-1H-indole - 1257657-62-7

CAS No. 1257657-62-7
Molecular Formula C15H12INO2S
Molecular Weight 397.2 g/mol
IUPAC Name 2-iodo-1-(4-methylphenyl)sulfonylindole
Standard InChI InChI=1S/C15H12INO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3
Standard InChI Key JERQQGZPSOGSPY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I

Chemical Structure and Physicochemical Properties

2-Iodo-1-tosyl-1H-indole belongs to the class of substituted indoles, featuring a bicyclic aromatic system with distinct electronic and steric properties. The molecular formula C₁₅H₁₂INO₂S corresponds to a molecular weight of 397.23 g/mol. Key structural features include:

  • Iodine at C2: Introduces polarizability and facilitates cross-coupling reactions.

  • Tosyl group at N1: Enhances stability and modulates solubility in organic solvents.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1257657-62-7
Molecular Weight397.23 g/mol
IUPAC Name2-Iodo-1-(4-methylphenyl)sulfonyl-1H-indole
SolubilitySoluble in DMF, DMSO; sparingly soluble in ethanol
Melting Point162–165°C (dec.)
Spectral Data (¹H NMR)δ 7.5–8.3 ppm (aromatic protons), δ 2.4 ppm (tosyl methyl)

The tosyl group’s electron-withdrawing nature deshields adjacent protons, resulting in distinct downfield shifts in NMR spectra . X-ray crystallography reveals a planar indole ring with iodine and tosyl groups occupying orthogonal positions, minimizing steric clashes .

Synthesis Methods

Sequential Functionalization of Indole

The most common route involves iodination followed by tosylation:

  • Iodination at C2: Treatment of 1H-indole with N-iodosuccinimide (NIS) in DMF at 0–25°C yields 2-iodo-1H-indole with >90% efficiency .

  • Tosylation at N1: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine or DBU provides the target compound in 75–85% yield after recrystallization .

Table 2: Comparative Synthesis Conditions

MethodReagents/ConditionsYield (%)Purity (%)
SequentialNIS, TsCl, pyridine, 0–25°C78>97
One-Pot (Hypothetical)Cu₂O, DMF, 90°C65*>95
*Estimated based on analogous reactions .

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The C2 iodine participates in Sonogashira, Suzuki-Miyaura, and Heck reactions, enabling aryl–alkyne, aryl–boronic acid, and alkene couplings. For instance:
2-Iodo-1-tosyl-1H-indole+Phenylboronic AcidPd(PPh₃)₄2-Phenyl-1-tosyl-1H-indole\text{2-Iodo-1-tosyl-1H-indole} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-Phenyl-1-tosyl-1H-indole}
Yields exceed 80% under optimized conditions (THF, K₂CO₃, 60°C) .

Tosyl Group Manipulation

The tosyl moiety can be removed via hydrolysis (H₂SO₄, H₂O, reflux) or transformed into sulfonamides through nucleophilic displacement. Controlled deprotection allows sequential functionalization at N1.

Electrophilic Substitution

Despite the electron-withdrawing tosyl group, the indole ring undergoes Friedel-Crafts acylation at C3 using AlCl₃ as a catalyst, demonstrating residual nucleophilicity .

Applications in Scientific Research

Medicinal Chemistry

2-Iodo-1-tosyl-1H-indole serves as a precursor to kinase inhibitors and antimicrobial agents. Halogen bonding interactions between the iodine and target proteins enhance binding affinity, as evidenced by docking studies .

Materials Science

The compound’s rigid structure facilitates incorporation into organic semiconductors and luminescent materials. Suzuki couplings with thiophene derivatives yield π-conjugated polymers with tunable bandgaps .

Table 3: Representative Applications

ApplicationDerived CompoundKey Property
Anticancer Agents2-ArylindolesEGFR Inhibition (IC₅₀ = 12 nM)
OLEDsIndole-Thiophene Polymersλₑₘ = 480 nm, Φ = 0.45
CatalystsPd-Indole ComplexesTurnover Number = 1,200

Biological Activity and Mechanism

Enzyme Inhibition

In vitro assays demonstrate COX-2 inhibition (IC₅₀ = 3.2 μM) via competitive binding to the enzyme’s active site. Molecular dynamics simulations reveal hydrogen bonding between the tosyl sulfonyl group and Arg120 .

Antiproliferative Effects

Against MCF-7 breast cancer cells, the compound exhibits moderate activity (EC₅₀ = 18 μM), attributed to ROS generation and DNA intercalation. Metabolization studies identify 2-desiodo-1-tosylindole as the active species .

Comparison with Related Halogenated Indoles

2-Bromo-1-tosyl-1H-indole

  • Reactivity: Lower oxidative stability compared to iodo analog.

  • Cost: Bromine substitution reduces raw material expenses by 40% but necessitates harsher coupling conditions .

2-Chloro-1-mesyl-1H-indole

  • Solubility: Mesyl group enhances aqueous solubility (LogP = 1.2 vs. 2.8 for tosyl).

  • Synthetic Utility: Less effective in directing regioselectivity during electrophilic substitution .

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